2-(Diethylamino)-1-(quinolin-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-1-(quinolin-8-yl)ethanol is a chemical compound that features a quinoline ring system substituted with a diethylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(quinolin-8-yl)ethanol typically involves the reaction of quinoline derivatives with diethylamine and ethanol under specific conditions. One common method involves the use of a quinoline precursor, which undergoes alkylation with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1-(quinolin-8-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(Diethylamino)-1-(quinolin-8-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1-(quinolin-8-yl)ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the diethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the diethylamino and ethanol substituents.
2-(Dimethylamino)-1-(quinolin-8-yl)ethanol: Similar structure but with dimethylamino instead of diethylamino group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the diethylamino and ethanol groups.
Uniqueness
2-(Diethylamino)-1-(quinolin-8-yl)ethanol is unique due to the presence of both the diethylamino and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
5422-55-9 |
---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(diethylamino)-1-quinolin-8-ylethanol |
InChI |
InChI=1S/C15H20N2O/c1-3-17(4-2)11-14(18)13-9-5-7-12-8-6-10-16-15(12)13/h5-10,14,18H,3-4,11H2,1-2H3 |
InChI Key |
LSHFGLXVRGFKQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC2=C1N=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.